Ro 25-6981 hydrochloride

説明

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It has been used as an NR2B antagonist for microinjecting rats to study the contribution of NR2B- and NR2A-containing N-methyl-D-aspartate receptors (NMDARs) to the formation of trace and contextual memory in the prefrontal cortex .

Molecular Structure Analysis

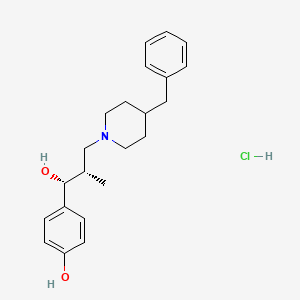

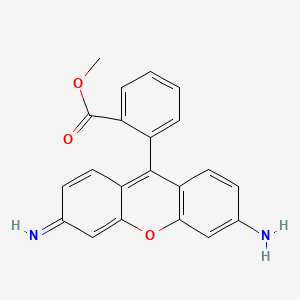

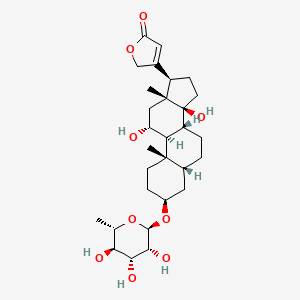

The molecular formula of Ro 25-6981 hydrochloride is C22H30ClNO2 . The molecular weight is 375.93 .Chemical Reactions Analysis

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It shows anticonvulsant and anti-parkinsonian activity .Physical And Chemical Properties Analysis

Ro 25-6981 hydrochloride has a molecular weight of 375.93 and its molecular formula is C22H30ClNO2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学的研究の応用

Neuroscience Research

Ro 25-6981 hydrochloride is extensively used in neuroscience to study the role of NR2B-containing NMDA receptors in brain functions. It has been applied to investigate memory formation, where it was used as an NR2B antagonist to study the contribution of NR2B- and NR2A-containing NMDA receptors to trace and contextual memory in the prefrontal cortex . Additionally, it has been employed to examine the effects of protein expression of hypoxic-ischemic injury NMDAR subunits in neonatal rats .

Pharmacology

In pharmacology, Ro 25-6981 hydrochloride has shown promise as a rapid-acting antidepressant. It has been characterized for its gastrointestinal stability, transepithelial permeability, and metabolism in human liver microsomes, suggesting potential therapeutic applications for the treatment of depression . Its efficacy after oral administration was evaluated in animal models, showing antidepressant-like activity .

Biochemistry

Ro 25-6981 hydrochloride’s role in biochemistry includes studying its impact on long-term potentiation (LTP) generation in the hippocampus. It has been used to induce deleterious effects upon memory consolidation and LTP generation, providing insights into the molecular mechanisms underlying memory and learning processes .

Medicine

In medical research, Ro 25-6981 hydrochloride has been utilized to explore its neuroprotective effects. It has been shown to protect cultured cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation, indicating its potential in treating conditions associated with glutamate excitotoxicity .

Clinical Research

Clinical research applications of Ro 25-6981 hydrochloride include its use in dietary zinc restriction studies. It has been found to reverse behavioral abnormalities in rats subjected to dietary zinc restriction, suggesting its utility in understanding and treating mood disorders .

Molecular Biology

Molecular biology studies have employed Ro 25-6981 hydrochloride to investigate the effects of NR2B-containing NMDA receptors on synaptic plasticity. It has been used to study the contribution of these receptors to the formation of dendritic spines and synaptic connections, which are crucial for neuronal communication .

Toxicology

In toxicology, Ro 25-6981 hydrochloride has been characterized for its selective blocking properties of NMDA receptors containing the NR2B subunit. Its activity-dependent blocking mechanism and lack of protection against kainate toxicity provide valuable data for understanding the toxicological profile of NMDA receptor antagonists .

作用機序

Target of Action

Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartate) glutamate receptors containing the NR2B subunit . The NR2B subunit is a specific component of NMDA receptors, which are crucial for controlling the flow of ions in the cell, and play a key role in neuronal communication, memory formation, learning, and regulation .

Mode of Action

Ro 25-6981 hydrochloride interacts with its target, the NR2B subunit of NMDA receptors, by binding to it and blocking its function . This blocking action inhibits the normal activity of the NMDA receptors, thereby modulating the neuronal signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by Ro 25-6981 hydrochloride is the glutamatergic signaling pathway, specifically the functioning of NMDA receptors . By selectively blocking the NR2B subunit, Ro 25-6981 hydrochloride can influence various downstream effects, such as synaptic plasticity, memory formation, and learning processes .

Pharmacokinetics

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways . Its solubility in DMSO is >20 mg/mL, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of Ro 25-6981 hydrochloride’s action are diverse. It has been shown to have anticonvulsant and anti-parkinsonian activity . Additionally, it has been used to study the contribution of NR2B- and NR2A-containing NMDA receptors to the formation of trace and contextual memory in the prefrontal cortex . It has also been found to induce deleterious effects upon memory consolidation and long-term potentiation (LTP) generation in the hippocampus .

Action Environment

The action, efficacy, and stability of Ro 25-6981 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability in the gastrointestinal environment and its permeability across biological membranes can impact its pharmacokinetic profile and, consequently, its therapeutic effects . .

将来の方向性

Ro 25-6981 hydrochloride shows potential for research in Parkinson’s disease (PD) . It has been used in various studies, including those investigating its effects on contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, its age- and activation-dependent anticonvulsant action at early postnatal development in rats, and its analgesic effects on incision pain in rats .

特性

IUPAC Name |

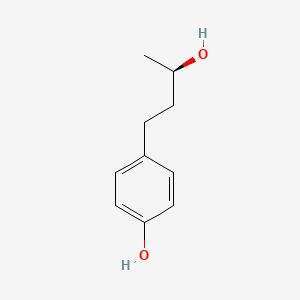

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ro 25-6981 hydrochloride | |

CAS RN |

919289-58-0 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)

![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)